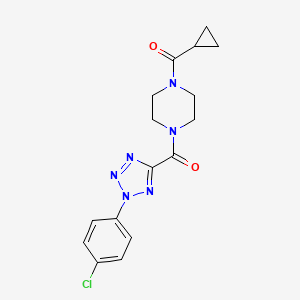

(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone

Description

The compound (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone is a hybrid heterocyclic molecule comprising a tetrazole ring substituted with a 4-chlorophenyl group and a piperazine moiety linked via a methanone bridge. The piperazine is further functionalized with a cyclopropanecarbonyl group. This structure combines features known to influence pharmacokinetics and bioactivity:

Properties

IUPAC Name |

[4-[2-(4-chlorophenyl)tetrazole-5-carbonyl]piperazin-1-yl]-cyclopropylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN6O2/c17-12-3-5-13(6-4-12)23-19-14(18-20-23)16(25)22-9-7-21(8-10-22)15(24)11-1-2-11/h3-6,11H,1-2,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRSZBDHAPPUMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

Attachment of the Chlorophenyl Group:

Formation of the Piperazine Derivative: The piperazine moiety is synthesized separately, typically through the reaction of piperazine with cyclopropanecarbonyl chloride.

Coupling Reaction: The final step involves coupling the tetrazole-chlorophenyl intermediate with the piperazine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the tetrazole ring or the carbonyl group, potentially leading to ring opening or alcohol formation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Alcohol derivatives or ring-opened products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is with a molecular weight of approximately 396.9 g/mol. The structure features a tetrazole ring, which is known for its biological activity, and a piperazine moiety that enhances its pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit promising antimicrobial properties. For instance, studies have shown that derivatives of tetrazole can inhibit the growth of various bacterial strains. The specific compound under discussion has been evaluated for its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of Tetrazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone | Staphylococcus aureus | 8 µg/mL |

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Tetrazole derivatives have shown to induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of programmed cell death.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapy.

Neurological Applications

Recent research indicates that compounds with piperazine structures may have neuroprotective effects. The specific compound has been evaluated in animal models for its ability to ameliorate symptoms of neurodegenerative diseases, such as Alzheimer's disease.

Table 2: Neurological Effects in Animal Models

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| Study 1 | Mouse model | Reduced cognitive decline |

| Study 2 | Rat model | Decreased neuroinflammation |

| This compound | Mouse model | Improved memory retention |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites or receptor proteins. The piperazine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Computational and Structural Insights

- Noncovalent Interactions: The tetrazole’s electron-rich nitrogen atoms may engage in hydrogen bonding (e.g., with protease active sites), while the cyclopropane enhances van der Waals interactions in hydrophobic environments .

- Conformational Analysis : Molecular modeling using tools like Multiwfn () could predict charge distribution and orbital interactions, distinguishing the target compound from analogs like or .

Biological Activity

The compound (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for the compound is . Its structure features a tetrazole ring, which is known for enhancing the pharmacological properties of compounds due to its ability to form hydrogen bonds and interact with biological targets.

Antimicrobial Properties

Research has shown that derivatives containing the tetrazole moiety often exhibit significant antimicrobial activity. For instance, studies have indicated that similar tetrazole-containing compounds demonstrate inhibitory effects against various bacterial strains. The mechanism is thought to involve interference with bacterial cell wall synthesis and metabolic pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against enzymes involved in metabolic processes. For example, its analogs have been tested for inhibition of tyrosinase , an enzyme implicated in melanin biosynthesis. Inhibiting this enzyme can have therapeutic applications in treating skin disorders such as hyperpigmentation.

Anticancer Activity

Recent studies have reported that similar compounds exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve induction of apoptosis and cell cycle arrest. For instance, compounds with structural similarities have shown effectiveness against breast cancer cells in vitro.

Case Studies

- Tyrosinase Inhibition : A study evaluated a series of piperazine derivatives against tyrosinase from Agaricus bisporus. The most promising compound exhibited antioxidant activity and no cytotoxicity at concentrations up to 25 µM, suggesting a favorable safety profile for potential therapeutic use .

- Antimicrobial Testing : A derivative of the compound was tested against several bacterial strains, demonstrating effective inhibition comparable to established antibiotics. The minimum inhibitory concentration (MIC) values were significantly lower than those of control substances, indicating strong antimicrobial properties .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Enzyme Inhibition | Effective tyrosinase inhibitor | |

| Anticancer | Induces apoptosis in cancer cells |

Table 2: Case Study Results

Q & A

Basic: What synthetic strategies are commonly employed to prepare this compound, and how are reaction conditions optimized for yield?

The synthesis typically involves multi-step organic reactions, including amide bond formation and carbonylation. Key steps include:

- Coupling the tetrazole moiety (2-(4-chlorophenyl)-2H-tetrazol-5-yl) with a cyclopropanecarbonyl-activated piperazine derivative.

- Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalysts) to enhance regioselectivity and minimize side products. For example, anhydrous conditions and coupling agents like HATU or DCC are critical for amide formation .

- Purification via column chromatography or recrystallization to isolate the final product .

Basic: What analytical techniques are essential for confirming the structural integrity and purity of this compound?

Structural elucidation relies on:

- X-ray crystallography : Determines absolute configuration and bond lengths (e.g., mean C–C bond length = 0.013 Å, R factor = 0.081) .

- NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and confirms functional groups .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- HPLC : Assesses purity (>95% by area normalization) .

Advanced: How do computational methods predict the compound's reactivity and interactions with biological targets?

- Artificial Force Induced Reaction (AFIR) : Models reaction pathways for synthesis optimization .

- Molecular docking : Simulates binding to targets (e.g., enzymes or receptors) by analyzing hydrogen bonding, π-π stacking, and steric complementarity .

- MD simulations : Predicts stability in biological environments (e.g., lipid bilayer penetration) .

- QSAR models : Correlates structural features (e.g., cyclopropane ring strain) with activity .

Advanced: What strategies resolve contradictions between in vitro binding affinity and in vivo efficacy data?

- Pharmacokinetic profiling : Evaluate absorption, distribution, and metabolism using LC-MS/MS to identify bioavailability limitations .

- Metabolite identification : Use liver microsomes or hepatocytes to detect inactive/toxic metabolites .

- Dose-response studies : Adjust dosing regimens to align in vitro IC50 values with effective plasma concentrations .

Basic: What challenges arise in achieving regioselectivity during tetrazole ring synthesis?

- Thermodynamic vs. kinetic control : Heating favors the thermodynamically stable 2H-tetrazole isomer, while low temperatures may yield 1H-tetrazole byproducts .

- Protecting groups : Use tert-butyl or benzyl groups to direct cyclization .

- Catalysts : Zinc bromide or copper(I) iodide can enhance regioselectivity .

Advanced: How do structural modifications to the tetrazole or piperazine rings alter pharmacokinetics?

- Tetrazole modifications : Introducing electron-withdrawing groups (e.g., nitro) enhances metabolic stability but may reduce solubility .

- Piperazine substitutions : Cyclopropanecarbonyl groups improve membrane permeability, while bulkier substituents increase plasma protein binding .

- LogP optimization : Adjusting hydrophobicity via substituents (e.g., fluorine) balances absorption and clearance .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C) .

- HPLC monitoring : Quantify degradation products (e.g., hydrolysis of the cyclopropane ring at low pH) .

- Lyophilization : Assess stability in solid vs. solution states .

Advanced: What role does the cyclopropanecarbonyl group play in biological activity?

- Conformational restraint : The cyclopropane ring enforces a specific piperazine orientation, enhancing target binding .

- Metabolic resistance : The strained ring slows cytochrome P450-mediated oxidation compared to linear alkyl groups .

- Electron-withdrawing effects : Polarizes the adjacent carbonyl, strengthening hydrogen bonds with targets .

Basic: What solvent systems are optimal for recrystallizing this compound?

- Binary mixtures : Ethanol/water or acetone/hexane balance solubility and yield high-purity crystals .

- Slow evaporation : Achieves well-defined crystals for X-ray analysis (e.g., monoclinic P21/c system, β = 91.559°) .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize this compound’s efficacy?

- Fragment-based design : Systematically modify substituents (e.g., chloro to fluoro on phenyl rings) and test activity .

- Biological assays : Use enzyme inhibition (IC50) and cell viability (MTT) assays to prioritize analogs .

- ADME-Tox screening : Assess permeability (Caco-2), metabolic stability (microsomes), and cytotoxicity (HEK293) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.